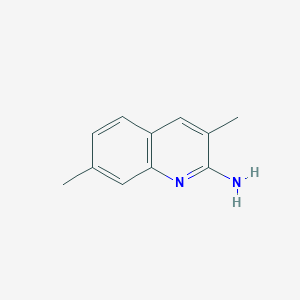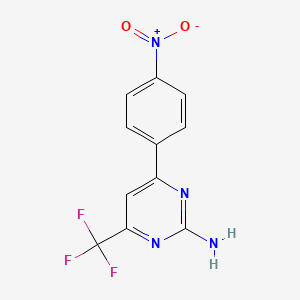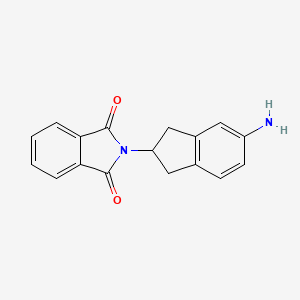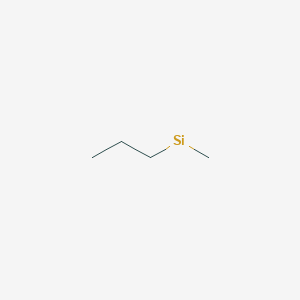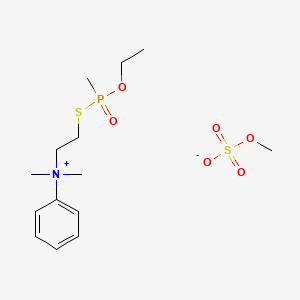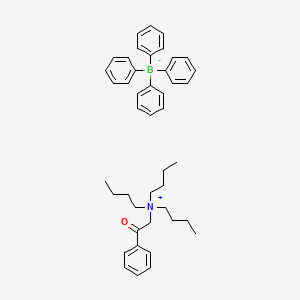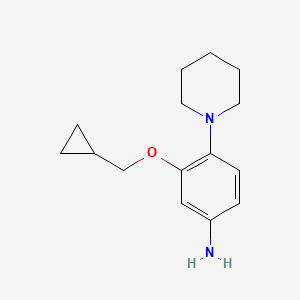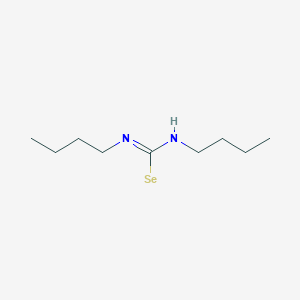
(N,N'-Dibutylcarbamimidoyl)selanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (N,N’-Dibutylcarbamimidoyl)selanyl typically involves the reaction of dibutylcarbamimidoyl chloride with sodium selenide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
Dibutylcarbamimidoyl chloride+Sodium selenide→(N,N’-Dibutylcarbamimidoyl)selanyl+Sodium chloride
Industrial production methods may involve the use of more scalable and environmentally friendly approaches, such as catalytic processes that minimize the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
(N,N’-Dibutylcarbamimidoyl)selanyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding selenide using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the selanyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
(N,N’-Dibutylcarbamimidoyl)selanyl has several scientific research applications:
Biology: Its antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (N,N’-Dibutylcarbamimidoyl)selanyl involves its interaction with cellular thiols, leading to the formation of seleno-sulfide bonds. This interaction can modulate the redox state of cells and influence various signaling pathways. The compound targets enzymes involved in oxidative stress response, such as glutathione peroxidase and thioredoxin reductase .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (N,N’-Dibutylcarbamimidoyl)selanyl include:
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenocysteine: The 21st amino acid, which is incorporated into selenoproteins and plays a crucial role in redox biology.
Selenomethionine: An amino acid used as a dietary supplement and in the study of selenium metabolism.
What sets (N,N’-Dibutylcarbamimidoyl)selanyl apart is its unique structure that allows for versatile chemical modifications and its potential for use in a wide range of applications .
Eigenschaften
CAS-Nummer |
39645-73-3 |
|---|---|
Molekularformel |
C9H19N2Se |
Molekulargewicht |
234.23 g/mol |
InChI |
InChI=1S/C9H19N2Se/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
IUYGXUQLZMJVOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=NCCCC)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


